molecular formula C16H18N6O3S B10830453 Enpp-1-IN-12

Enpp-1-IN-12

Cat. No.: B10830453
M. Wt: 374.4 g/mol
InChI Key: ZDCMJGUVFRHQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enpp-1-IN-12 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and quantity of the compound. The production process may also involve additional purification steps to remove impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: Enpp-1-IN-12 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives and analogs with enhanced biological activity. These products are further characterized and evaluated for their potential therapeutic applications .

Properties

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide

InChI

InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22)

InChI Key

ZDCMJGUVFRHQEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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